Dictamnine
Overview
Description
Dictamnine is a furoquinoline alkaloid that is very common within the Rutaceae plant family1. It is the main alkaloid in the roots of Dictamnus albus and is responsible for the mutagenicity of the drug derived from crude extracts1. Dictamnine has been reported to have antimicrobial activity against bacteria and fungi2.
Synthesis Analysis
Dictamnine was first isolated from Rutaceae in 19231. It shows similar reactions with methyl iodide and dimethyl sulfate or diazomethane, does not form a derivative but goes through isomerization to isodictamnine1. Dictamine has a linear structure which is confirmed as it forms dictamnic acid by oxidative degradation with potassium permanganate1.
Molecular Structure Analysis
The molecular formula of Dictamnine is C12H9NO23. Its molecular weight is 199.213. The structure of Dictamnine has been clarified4.
Chemical Reactions Analysis
Dictamnine influences gene expression in in vitro and in vivo studies, significantly disrupting lipid metabolism and accelerating oxidative stress5. It also reacts with microsomal fractions from phenobarbital-induced rat liver, resulting in metabolites such as demethyldictamnine and dictamnic acid6.
Physical And Chemical Properties Analysis
Dictamnine has a molecular weight of 199.21 and its molecular formula is C12H9NO23. It has a purity of 99.53% as determined by HPLC3.
Scientific Research Applications
Summary of the Application
Dictamnine, a compound extracted from the traditional Chinese medicine Cortex Dictamni, has been studied for its effects on Uropathogenic Escherichia coli (UPEC), the most common pathogenic bacteria associated with urinary tract infection (UTI) . The research focused on the antibacterial properties of Dictamnine and its effects on the bacterial morphology, cell adhesion, and invasion of UPEC .
Methods of Application or Experimental Procedures
The study involved treating UPEC with Dictamnine and observing the effects on bacterial morphology, cell adhesion, and invasion . RT-qPCR analysis was used to measure the expression of type 1 fimbriae, P fimbriae, and curli fimbriae adhesion genes, as well as adhesion-related receptor genes of uroepithelial cells . Transmission electron microscopy was used to observe the structure of the fimbriae and the surface of the bacteria .
Results or Outcomes
Dictamnine exhibited no obvious antibacterial activity against UPEC, but significantly impeded the ability of UPEC to adhere to and invade uroepithelial cells . The treatment downregulated the expression of type 1 fimbriae, P fimbriae, and curli fimbriae adhesion genes, and also downregulated adhesion-related receptor genes of uroepithelial cells . Transmission electron microscopy showed that Dictamnine destroyed the structure of the fimbriae and the surface of the bacteria became smooth . These results suggest that Dictamnine may help to prevent UTI by simultaneously targeting UPEC fimbriae and urothelial adhesin receptors, and may have a potential use as a new anti-UPEC drug .
Safety And Hazards
Future Directions
Dictamnine exhibits a diverse range of effects, making it a potential candidate for medicinal applications9. However, more research is required to elucidate its mechanisms of action and metabolism9. Additionally, the exploration of derivative compounds holds significant potential in enhancing its pharmacological benefits9.
properties
IUPAC Name |
4-methoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONIXOBNMDJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041012 | |
Record name | Dictamnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dictamnine | |
CAS RN |
484-29-7 | |
Record name | Dictamnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dictamnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dictamnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 484-29-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICTAMNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.